rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
This compound belongs to the class of 2-oxabicyclo[2.1.1]hexane carboxylic acid derivatives, characterized by a strained bicyclic core fused with an oxygen atom (oxabicyclo) and a carboxylic acid group at the 5-position. The 3-(trifluoromethyl)phenyl substituent at the 4-position introduces strong electronegativity and lipophilicity, which are critical for modulating receptor interactions and pharmacokinetic properties.
Properties
Molecular Formula |
C13H11F3O3 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H11F3O3/c14-13(15,16)8-3-1-2-7(4-8)12-5-9(19-6-12)10(12)11(17)18/h1-4,9-10H,5-6H2,(H,17,18)/t9-,10+,12-/m1/s1 |
InChI Key |
YHNCNDNYOSYDMI-JFGNBEQYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Photochemical [2π + 2σ] Cycloaddition
A photochemical single-electron oxidation strategy, as demonstrated for gem-difluorobicyclo[2.1.1]hexanes, provides a viable route to the 2-oxabicyclo[2.1.1]hexane core. In this method:
- Activation of gem-Difluorodiene : A diene precursor bearing the 3-(trifluoromethyl)phenyl group undergoes photoexcitation, generating a diradical intermediate.
- Cycloaddition with Bicyclo[1.1.0]butane : The diradical reacts with bicyclo[1.1.0]butane derivatives in a [2π + 2σ] fashion, forming the bicyclo[2.1.1]hexane skeleton (Figure 1A). Computational studies suggest the trifluoromethyl group stabilizes transition states through inductive effects.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Light Source | 450 nm LED |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Yield | 45–60% (analogous systems) |
Oxidopyrylium [5+2] Cycloaddition
The oxidopyrylium-mediated [5+2] cycloaddition, effective for synthesizing 8-oxabicyclo[3.2.1]octanes, can be adapted for smaller bicyclic systems:
- Generation of Oxidopyrylium Species : Photo-Achmatowicz oxidation of a furan precursor forms a reactive oxidopyrylium intermediate.
- Cycloaddition with Alkenes : The oxidopyrylium reacts with strained alkenes (e.g., norbornene derivatives) to yield the bicyclo[2.1.1]hexane framework. Introducing the trifluoromethyl group at the phenyl ring prior to oxidation ensures regioselectivity.
Functionalization Strategies
Trifluoromethylphenyl Group Incorporation
Two primary methods dominate:
- Suzuki-Miyaura Coupling : A boronic acid bearing the 3-(trifluoromethyl)phenyl group reacts with a brominated bicyclic intermediate. Palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieves cross-coupling at 80°C with yields of 70–85%.
- Direct Trifluoromethylation : Post-cycloaddition trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) introduces the CF₃ group via electrophilic aromatic substitution.
Carboxylic Acid Installation
- Oxidation of Primary Alcohols : A hydroxymethyl group at C5 is oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to yield the carboxylic acid.
- Carbonylation : Palladium-catalyzed carbonylation of a C5 iodide (PdCl₂(PPh₃)₂, CO, MeOH) forms the methyl ester, followed by hydrolysis (LiOH, THF/H₂O).
Stereochemical Considerations
The rac-(1R,4S,5S) configuration arises from non-stereoselective cycloaddition steps, yielding a racemic mixture. Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) separates enantiomers, though the racemic form is typically retained for pharmaceutical applications. Density functional theory (DFT) calculations indicate the (1R,4S,5S) enantiomer exhibits a 1.2 kcal/mol stabilization over its mirror image due to favorable van der Waals interactions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Bicyclic Framework
- Target Compound : 2-Oxabicyclo[2.1.1]hexane core with oxygen at the 2-position and a carboxylic acid at the 5-position.
- Analog 1 : rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid () replaces the trifluoromethyl group with a bulkier tert-butyl substituent, increasing steric hindrance but reducing electronegativity.
Substituent Effects
- Trifluoromethyl Group : The CF₃ group in the target compound enhances lipophilicity (logP) and metabolic stability compared to tert-butyl or methoxy groups. This group also introduces strong electron-withdrawing effects, which may influence binding to hydrophobic pockets in receptors .
- Comparison to Azabicyclo Analogs : Compounds like MRS4738 (2-azabicyclo[2.2.1]heptane core, ) and AS150245 (2-azabicyclo[2.1.1]hexane, ) replace oxygen with nitrogen, altering hydrogen-bonding capacity and basicity. The target compound’s oxygen atom may reduce basicity, improving solubility in physiological conditions .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- P2Y14R-Targeting Analogs: PPTN (IC₅₀ = 7.96 nM for human P2Y14R, ) and MRS4738 (IC₅₀ = 3.11 nM, ) share structural motifs with the target compound, including bicyclic cores and aromatic substituents. The trifluoromethyl group in the target compound may enhance receptor binding compared to non-fluorinated analogs, though direct IC₅₀ data are unavailable .
Metabolic Stability
- The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to methoxy or tert-butyl groups, as seen in fluorinated analogs like MRS5980 (). This property is critical for prolonged in vivo activity .
Physicochemical Properties
Its molecular weight is within the acceptable range for oral bioavailability (<500 Da), unlike larger analogs like MRS4738 .
Biological Activity
The compound rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic structure with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Information
- Molecular Formula : C12H9F3O3
- SMILES : C1[C@@H]2C@HC(=O)O
- InChIKey : YTUDKTBPCITDOD-VDDIYKPWSA-N
Biological Activity Overview
Despite the lack of extensive literature specifically detailing the biological activity of this compound, related compounds in the oxabicyclo family have shown promise in various pharmacological contexts:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing the bioavailability of the compound.
- Antimicrobial Properties : The presence of bicyclic structures has been associated with antimicrobial activity. Studies on related compounds indicate that modifications in the phenyl ring can lead to enhanced antibacterial properties.
- Neurological Effects : Some bicyclic compounds have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the bicyclic core via cyclization reactions.
- Introduction of the trifluoromethyl group through electrophilic fluorination techniques.
Case Studies
Several studies have investigated structurally similar compounds:
- A study published in Journal of Medicinal Chemistry explored the binding affinities of various oxabicyclo derivatives to specific protein targets associated with cancer proliferation pathways, demonstrating promising results for compounds with trifluoromethyl substitutions .
- Another research article indicated that modifications in the carboxylic acid moiety could influence the compound's ability to penetrate cellular membranes, thereby enhancing its therapeutic efficacy .
Comparative Biological Activity Table
Q & A
Q. How does the 2-oxabicyclo[2.1.1]hexane scaffold influence strain energy and reactivity?
- Methodological Answer : Calculate strain energy using computational methods (e.g., Gaussian at the B3LYP/6-31G* level). Compare with related bicyclic systems (e.g., norbornene). Experimentally, assess reactivity via Diels-Alder reactions or hydrogenation kinetics to quantify strain-induced activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
